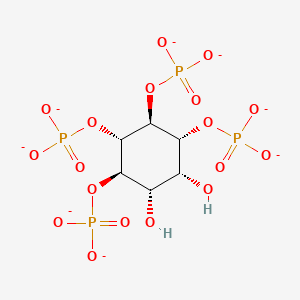
Hydrogen homoisocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoisocitrate(2-) is a tricarboxylic acid dianion. It is a conjugate base of a homoisocitrate(1-). It is a conjugate acid of a homoisocitrate(3-).
Scientific Research Applications
Hydrogen Storage in Metal Hydrides
Hydrogen homoisocitrate plays a role in the development of metal hydrides, which are promising for hydrogen storage applications. Mg-based hydrides, in particular, have shown potential due to their high hydrogen capacity, although challenges remain in enhancing their kinetics and thermal behavior for practical use in transportation and other applications (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).
Hydrogen Production from Phototrophic Microorganisms
Research on this compound extends to its involvement in biohydrogen production using phototrophic microorganisms like microalgae and cyanobacteria. These methods, while environmentally friendly, face challenges in improving biomass yield and efficiency (Bolatkhan et al., 2019).
Excited-State Hydrogen-Bonding Dynamics
Homoisocitrate contributes to the understanding of hydrogen bonding in electronic excited states, crucial for various photophysical processes and photochemical reactions. This research area, explored using advanced spectroscopic methods, has significant implications for fields like photophysics and photochemistry (Zhao & Han, 2012).
Hydrogen Fuel Cells for Stationary Applications
The potential of this compound in hydrogen fuel cell technology, particularly for stationary applications, is under investigation. These technologies are crucial for achieving low carbon emissions and harnessing renewable energy sources efficiently (Felseghi et al., 2019).
Hydrogen Isotope Separation
Homoisocitrate has potential applications in the separation of hydrogen isotopes using Metal-Organic Frameworks (MOFs), which could lead to more efficient and cost-effective methods for isolating hydrogen isotopes for various scientific and industrial uses (Zhou, Vassallo, & Wu, 2020).
properties
Molecular Formula |
C7H8O7-2 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-2 |
InChI Key |
OEJZZCGRGVFWHK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)

![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)










